

# 3,5-Dichlorocatechol (CAS: 13673-92-2): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3,5-Dichlorocatechol**, a significant chlorinated aromatic compound. It serves as a crucial intermediate in the biodegradation of various industrial pollutants and is a key substrate for enzymatic studies. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in metabolic pathways, with a focus on data relevant to research and development.

## **Core Chemical and Physical Properties**

**3,5-Dichlorocatechol** is a dichlorinated derivative of catechol. Its fundamental properties are summarized below.



Property	Value	Reference(s)
CAS Number	13673-92-2	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	179.00 g/mol	
Appearance	Off-white powder	
Melting Point	79.5-84.5 °C	
Synonyms	3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol	[3]
InChI Key	XSXYVLIPQMXCBV- UHFFFAOYSA-N	
SMILES	Oc1cc(Cl)cc(Cl)c1O	

## **Spectroscopic and Analytical Data**

Accurate identification and quantification of **3,5-Dichlorocatechol** are essential for research applications. Below is a summary of key analytical data.

Analytical Technique	Data Summary
¹H NMR	Chemical shifts are available in the Biological Magnetic Resonance Bank (BMRB).
<sup>13</sup> C NMR	Chemical shifts are available in the BMRB and other databases.[1]
FTIR	Spectra are available through specialized databases like SpectraBase.
Mass Spectrometry	The exact mass is 177.9588348 Da.[1]
HPLC	Retention characteristics are dependent on the specific method (see Experimental Protocols).



## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **3,5-Dichlorocatechol** are crucial for its application in a laboratory setting.

## Synthesis of 3,5-Dichlorocatechol via Direct Chlorination

While the direct chlorination of catechol can produce a mixture of isomers, careful control of reaction conditions can favor the formation of the desired product. An alternative route involves the chlorination and subsequent demethylation of veratrole (1,2-dimethoxybenzene) for improved selectivity.[4]

#### Materials:

- Catechol
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
- Ice bath

#### Procedure:

- Reaction Setup: In a fume hood, dissolve catechol in an anhydrous, inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cooling: Cool the solution to 0-5 °C using an ice bath to manage the exothermic reaction.



- Addition of Chlorinating Agent: Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the cooled catechol solution with continuous, vigorous stirring. Maintaining a low temperature is critical to minimize the formation of byproducts.[4]
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the catechol starting material is consumed.[4]
- Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude 3,5-Dichlorocatechol can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by silica gel column chromatography.[4]

## High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the separation and quantification of **3,5-Dichlorocatechol**.

Instrumentation and Materials:

- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Reverse-phase C18 column (e.g., 5 μm particle size, 4.6 x 250 mm).
- HPLC-grade acetonitrile (MeCN) and water.



Phosphoric acid or formic acid (for MS compatibility).

#### **Chromatographic Conditions:**

- Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The mobile phase should be degassed before use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Detection Wavelength: Determined by the UV absorbance spectrum of 3,5-Dichlorocatechol.
- Injection Volume: 10-20 μL.

#### Sample Preparation:

- Prepare a stock solution of 3,5-Dichlorocatechol in a suitable solvent, such as the mobile phase or methanol.
- Prepare working standards by diluting the stock solution to the desired concentrations.
- Filter all samples and standards through a 0.22 or 0.45  $\mu m$  syringe filter before injection to remove particulate matter.

## **Metabolic Pathways and Toxicological Profile**

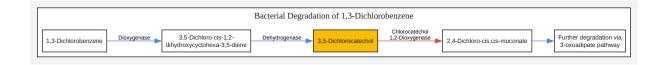
**3,5-Dichlorocatechol** is a key metabolite in the microbial degradation of chlorinated aromatic compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1,3-dichlorobenzene. Its degradation is a critical step in the detoxification and mineralization of these environmental pollutants.

### **Enzymatic Degradation Pathway**

The primary mechanism for the breakdown of **3,5-Dichlorocatechol** in microorganisms is through intradiol ring cleavage, catalyzed by the enzyme chlorocatechol **1,2-**dioxygenase.[5] This enzyme utilizes molecular oxygen to break the aromatic ring between the two hydroxyl



groups, leading to the formation of 2,4-dichloro-cis,cis-muconic acid. This intermediate is further metabolized through the 3-oxoadipate pathway.



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Bacterial degradation pathway of 1,3-Dichlorobenzene to **3,5-Dichlorocatechol**.

## **Toxicological Information**

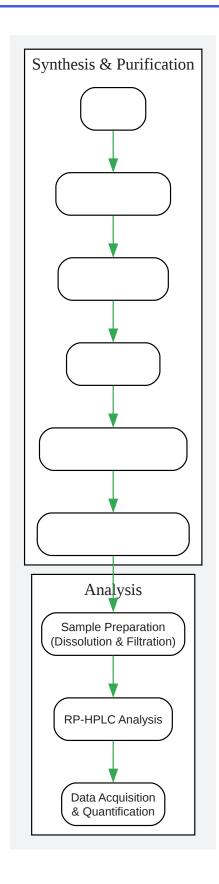
The toxicity of chlorocatechols generally increases with the degree of chlorination. **3,5- Dichlorocatechol** exhibits toxicity through mechanisms that affect cellular membranes.[6]

Safety and Hazard Summary:

Hazard Class	GHS Classification
Acute Toxicity	Not classified
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)[1]

Mechanism of Toxicity: At a physiological pH of 7, higher-chlorinated catechols, including **3,5-Dichlorocatechol**, primarily act as uncouplers of oxidative phosphorylation.[6] This disruption of the proton gradient across the mitochondrial membrane inhibits ATP synthesis, leading to cellular energy depletion and toxicity. At higher pH (e.g., 8.8), its toxic effects may be attributed to a combination of uncoupling and narcotic mechanisms.[6] The toxicity of catechol and its derivatives is also linked to their ability to react with biomolecules such as DNA and proteins, potentially causing cellular damage.[5]





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General experimental workflow for the synthesis and analysis of 3,5-Dichlorocatechol.



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